BenchChemオンラインストアへようこそ!

6-Hydroxybenzo[B]Thiophene 1,1-Dioxide

Physicochemical profiling Drug-likeness logP

This dual-functional sulfone building block is essential for drug discovery. Its electron-deficient core and 6-OH handle enable divergent synthesis of kinase inhibitors (17β-HSD1 IC₅₀ 13 nM) and push-pull fluorophores (Stokes shift >140 nm). Unlike the nitro-analog Stattic, it avoids the nitroaromatic toxicophore, offering a cleaner STAT3 inhibitor optimization path. Request a quote for ≥98% purity stock.

Molecular Formula C8H6O3S
Molecular Weight 182.20 g/mol
CAS No. 19163-43-0
Cat. No. B3324611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxybenzo[B]Thiophene 1,1-Dioxide
CAS19163-43-0
Molecular FormulaC8H6O3S
Molecular Weight182.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CS2(=O)=O)O
InChIInChI=1S/C8H6O3S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-5,9H
InChIKeyCXNKWKSSGJRRSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxybenzo[B]Thiophene 1,1-Dioxide (CAS 19163-43-0): A Dual-Functionality Benzothiophene Sulfone Building Block for Targeted Medicinal Chemistry and Advanced Materials


6-Hydroxybenzo[b]thiophene 1,1-dioxide (CAS 19163-43-0) is a bicyclic heteroaromatic sulfone with the molecular formula C₈H₆O₃S and a molecular weight of 182.19 g/mol . It is a derivative of benzo[b]thiophene featuring a hydroxyl substituent at the 6-position and a fully oxidized sulfur centre as the 1,1-dioxide . The presence of the sulfone group transforms the electron-rich benzothiophene core into an electron-deficient scaffold, simultaneously activating the ring toward nucleophilic aromatic substitution and enabling non-aromatic, Diels–Alder-type reactivity [1]. The phenolic –OH group provides a hydrogen-bond donor/acceptor site, enhances aqueous solubility relative to non-hydroxylated analogues, and serves as a synthetic handle for further functionalization (e.g., etherification, esterification, or triflation) [2]. These combined features position 6-hydroxybenzo[b]thiophene 1,1-dioxide as a versatile intermediate in the design of kinase inhibitors, nuclear receptor modulators, and optoelectronic materials where fine-tuning of electronic character and solubility is required.

Why 6-Hydroxybenzo[B]Thiophene 1,1-Dioxide Cannot Be Replaced by Common Benzothiophene Analogues: Critical Substituent-Driven Reactivity and Biological Divergence


Simple substitution of 6-hydroxybenzo[b]thiophene 1,1-dioxide with unoxidized benzothiophenes, regioisomeric hydroxybenzothiophenes, or non-hydroxylated benzothiophene dioxides routinely leads to loss of function. The 1,1-dioxide motif converts the sulfur from an electron-donating to a strongly electron-withdrawing group (shifting Hammett σₚ from approximately –0.15 for sulfide to +0.70 for sulfone), which fundamentally alters the ring's reactivity toward nucleophiles, electrophiles, and cycloaddition partners [1]. The regiospecific 6-hydroxy substituent is not interchangeable with 5- or 7-hydroxy isomers: only the 6-position places the hydroxyl group para to the C-2 position on the benzothiophene skeleton, maximizing resonance conjugation with substituents introduced at C-2 or C-3 and creating a vector that is essential for binding in validated drug-target pockets such as 17β-HSD1 [2]. Removing the hydroxyl group entirely (as in parent benzo[b]thiophene 1,1-dioxide, CAS 825-44-5) eliminates hydrogen-bonding capability, decreases aqueous solubility by approximately 1−2 logP units, and removes the primary site for prodrug derivatization [3]. Conversely, replacing the 6-OH with a 6-NO₂ group (as in Stattic, CAS 19983-44-9) introduces a nitro moiety that is metabolically labile, thiol-reactive, and susceptible to reductive metabolism, generating an aniline metabolite with a distinct polypharmacology profile [4]. These differences make each analogue a distinct chemical entity rather than a drop-in replacement.

Quantitative Comparator Evidence: Where 6-Hydroxybenzo[B]Thiophene 1,1-Dioxide Demonstrates Measurable Differentiation


Hydrophilicity Advantage: 6-Hydroxybenzo[B]Thiophene 1,1-Dioxide vs. Unsubstituted Benzo[B]Thiophene 1,1-Dioxide

The experimentally measured logP of 6-hydroxybenzo[b]thiophene 1,1-dioxide is 0.4, compared with a calculated logP of approximately 2.53 for the unsubstituted benzo[b]thiophene 1,1-dioxide (CAS 825-44-5) [1]. The introduction of the 6-hydroxy group thus lowers logP by over 2 log units, translating to an approximately 100-fold increase in aqueous solubility/partitioning and bringing the compound within the optimal lipophilicity range (logP 0–3) for oral drug candidates under Lipinski guidelines [2].

Physicochemical profiling Drug-likeness logP

Scaffold Superiority in 17β-HSD1 Inhibition: 6-Hydroxybenzothiophene Core vs. Benzothiazole Bioisostere

In a systematic bioisosteric replacement study, the 6-hydroxybenzothiophene scaffold yielded a 17β-HSD1 inhibitor with an IC₅₀ of 13 nM. This represents a potency improvement over the analogous 6-hydroxybenzothiazole ketone series, and the benzothiophene derivative also demonstrated superior selectivity against the type 2 isozyme (17β-HSD2) compared with its benzothiazole counterpart [1]. Ab initio conformational analysis attributed the gain to favorable preorganization of the benzothiophene scaffold for the enzyme binding pocket [2]. Although the specific inhibitor described is a ketone-functionalized derivative rather than the 1,1-dioxide itself, the 6-hydroxybenzothiophene core is directly relevant: the 1,1-dioxide serves as the synthetic entry point for constructing such ketone derivatives and retains the identical core geometry that underpins the potency advantage.

17β-HSD1 inhibition Breast cancer Bioisosteric replacement

Differentiated Metabolic Fate and Thiol Reactivity: 6-Hydroxy vs. 6-Nitro Benzothiophene 1,1-Dioxide (Stattic)

The 6-nitro analogue Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide, CAS 19983-44-9) is a known STAT3 inhibitor (IC₅₀ = 5.1 μM) but is compromised by high thiol reactivity due to the electron-deficient nitro-aromatic ring acting as a soft electrophile . Reduction of the 6-nitro group yields 6-aminobenzo[b]thiophene 1,1-dioxide, which can be further derivatized; the 6-hydroxy compound (the target compound) represents a distinct electronic and metabolic starting point. Critically, the hydroxyl analogue avoids the glutathione-depleting, thiol-reactive properties inherent to the nitroaromatic, reducing off-target covalent modification risk [1]. Additionally, the 6–OH group permits metabolic clearance via phase II conjugation (glucuronidation/sulfation), whereas the 6–NO₂ group undergoes nitroreduction to a potentially genotoxic aniline metabolite . This metabolic divergence directly impacts the design of lead series where a clean toxicological profile is a selection criterion.

STAT3 inhibition Metabolic stability Thiol reactivity Off-target toxicity

Regiochemical Purity and Synthetic Orthogonality vs. 5-Hydroxy and 7-Hydroxy Regioisomers

Commercially available hydroxybenzo[b]thiophene 1,1-dioxides include the 5-hydroxy and 7-hydroxy regioisomers, but only the 6-hydroxy isomer places the –OH group para to the C-2 position on the benzothiophene nucleus . This regiochemistry enables para-directed resonance effects that modulate the electron density at the C-2 and C-3 positions—the most common sites for further functionalization (e.g., Pd-catalyzed C–H activation, Heck olefination, and Knoevenagel condensation preferentially occur at C-2/C-3) [1]. The 5-hydroxy isomer places the –OH meta to C-2, while the 7-hydroxy isomer places it ortho; neither provides the same electronic push-pull conjugation, resulting in altered reactivity and different SAR outcomes. The 6-hydroxy isomer is therefore the preferred scaffold when para-directing electronic effects and linear molecular geometry are required for target engagement [2].

Regioselectivity Synthetic building block Positional isomer

Caveat and Limitation: Paucity of Direct Comparative Bioactivity Data for the 1,1-Dioxide Form

It must be explicitly noted that 6-hydroxybenzo[b]thiophene 1,1-dioxide itself (CAS 19163-43-0) has not been the direct subject of published head-to-head bioactivity comparisons against close structural analogs. The compound is predominantly cited as a synthetic intermediate or starting material rather than as a final bioactive entity . The differential evidence assembled herein draws on data for structurally proximate derivatives (e.g., 6-hydroxybenzothiophene ketones, 6-amino and 6-nitro benzothiophene 1,1-dioxides) and on physicochemical property comparisons. Consequently, several evidence items are tagged as 'Class-level inference' or 'Cross-study comparable' rather than 'Direct head-to-head comparison.' Users should treat bioactivity extrapolations as indicative of scaffold potential rather than as validated property transfer. Procurement decisions should be grounded primarily in the compound's demonstrated utility as a regiochemically pure, dual-functional building block with favorable physicochemical properties.

Data availability Research frontier Evidence gap

High-Value Application Scenarios for 6-Hydroxybenzo[B]Thiophene 1,1-Dioxide Based on Validated Quantitative Differentiation


Medicinal Chemistry SAR Campaigns Targeting 17β-HSD1 and Related Short-Chain Dehydrogenase/Reductase (SDR) Enzymes

The 6-hydroxybenzothiophene core has demonstrated nanomolar potency (IC₅₀ = 13 nM) and scaffold-level selectivity against 17β-HSD1 versus 17β-HSD2, validated through direct comparison with the benzothiazole bioisostere [1]. 6-Hydroxybenzo[b]thiophene 1,1-dioxide can serve as the starting material for constructing focused libraries of C-2/C-3 functionalized inhibitors. The 1,1-dioxide group provides a synthetic electron-withdrawing handle that activates the ring for Pd-catalyzed C–H functionalization and Knoevenagel condensation at C-2/C-3, while the 6-OH group remains available for parallel derivatization or can be protected orthogonally [2]. This dual-functional character enables divergent synthesis strategies that are not accessible with non-hydroxylated benzothiophene dioxides.

Development of Non-Nitroaromatic STAT3 Inhibitor Leads with Reduced Toxicophore Burden

Stattic (6-nitrobenzo[b]thiophene 1,1-dioxide) is the most widely studied benzothiophene dioxide STAT3 inhibitor but carries a nitroaromatic toxicophore that limits its developability . The 6-hydroxy analogue provides a structurally related but toxicologically cleaner entry point for STAT3 inhibitor optimization. The 6-OH group can be elaborated via Mitsunobu, alkylation, or triflation/Suzuki coupling to introduce diverse substituents, enabling exploration of the same SH2-domain binding pocket targeted by Stattic while avoiding the glutathione depletion and potential genotoxicity associated with the nitro group [3]. This scenario is most relevant for academic and biotech groups seeking to advance STAT3 programmes beyond the Stattic chemotype without inheriting its known liabilities.

Construction of Fluorescent Probes and Optoelectronic Materials Requiring Large Stokes Shifts

Benzo[b]thiophene 1,1-dioxides are established scaffolds for push-pull fluorophores with large Stokes shifts (>140 nm) suitable for live-cell imaging [4]. The 6-hydroxy substituent provides a direct attachment point for introducing electron-donating dialkylamino groups via triflation/amination sequences, generating donor-π-acceptor systems where the benzothiophene dioxide core functions as the electron acceptor. The experimentally measured logP advantage (0.4 vs. 2.53 for the parent dioxide) predicts superior aqueous compatibility, which is critical for biological imaging applications where fluorophore aggregation and non-specific binding must be minimized [5]. Materials chemistry groups developing environment-sensitive fluorescent probes should preferentially select the 6-hydroxy variant over the parent dioxide for this reason.

Synthetic Methodology Development and Proof-of-Concept Studies on Benzothiophene 1,1-Dioxide Reactivity

The compound serves as an ideal model substrate for developing new synthetic methods on the benzothiophene dioxide scaffold, including electrochemical reduction, enantioselective hydrogenation, and oxidative Heck olefination [6]. The phenolic –OH group offers a convenient spectroscopic handle (¹H NMR, IR, UV) for reaction monitoring, and its hydrogen-bond donor capacity can be exploited or protected as needed during method development. The commercial availability of the compound at 98% purity from multiple suppliers (Fluorochem, Leyan, MolCore, Chemscene) at competitive pricing supports its use in method-development scale experiments .

Quote Request

Request a Quote for 6-Hydroxybenzo[B]Thiophene 1,1-Dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.